molecular formula C14H22Cl2N5O12P3S B605564 [[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid CAS No. 164992-25-0

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid

Cat. No. B605564
CAS RN: 164992-25-0
M. Wt: 648.23
InChI Key: CWMFUHYVCFGPSI-MMKYMJMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-C67085 is a ADP receptor antagonist on the TIPA inhibition.

Scientific Research Applications

  • Adenylyl Cyclase Probing : Emmrich et al. (2010) synthesized a stable analog of ATP, which included a fluorescent methylanthranoyl residue. This compound is used for studying the binding site and function of adenylyl cyclases, particularly in the context of Bacillus anthracis edema factor (EF) AC exotoxin (Emmrich et al., 2010).

  • Purine Nucleoside Phosphorylase Inhibition : Kelley et al. (1995) explored [[(guaninylalkyl)phosphinico]methyl]phosphonic acids as inhibitors of human erythrocyte purine nucleoside phosphorylase (PNPase). They found that certain inhibitors showed potency in the nanomolar range (Kelley et al., 1995).

  • Adhesive Polymer Synthesis : Moszner et al. (2001) synthesized hydrolytically stable phosphonic acid monomers, which were characterized for their potential use in adhesive polymers. They found these monomers to be water-soluble and demonstrated different behaviors during radical polymerization (Moszner et al., 2001).

  • Acyclic Nucleoside Phosphonate Synthesis : Vrbovská et al. (2006) developed a method for synthesizing symmetrical bis-phosphonates of acyclic nucleosides. These compounds were tested for antiviral and cytostatic activity, although no significant biological activity was found (Vrbovská et al., 2006).

  • Antiviral and Cytostatic Activity : Česnek et al. (2000) investigated cross-coupling reactions to create acyclic nucleotide analogues with potential antiviral and cytostatic activity. They found moderate yields and tested the compounds for their biological activities (Česnek et al., 2000).

  • Chiral Acyclic Nucleoside Phosphonates : Vrbková et al. (2007) reported on the synthesis of chiral acyclic nucleoside four-carbon bisphosphonates, which involved the alkylation of purine bases and subsequent conversions (Vrbková et al., 2007).

properties

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIAJZQKKBOFJR-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N5O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid

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